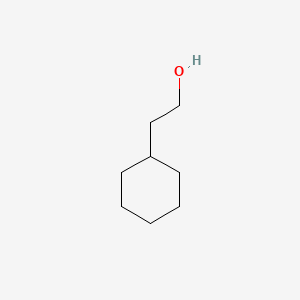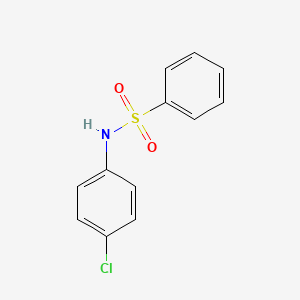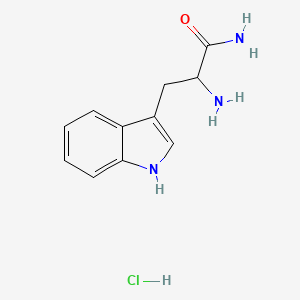
3-Phenyloxolan-2-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-phenylpropanoic acid using an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the lactone.
Another method involves the use of 3-phenylpropanoic acid chloride, which undergoes intramolecular cyclization in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenyl-2-oxobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-phenyltetrahydrofuran-2-ol, typically using reducing agents like lithium aluminum hydride.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Phenyl-2-oxobutanoic acid.
Reduction: 3-Phenyltetrahydrofuran-2-ol.
Substitution: Various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phenyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-phenyloxolan-2-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but its lactone structure is believed to play a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyltetrahydrofuran-2-ol: A reduced form of 3-phenyloxolan-2-one with similar chemical properties but different reactivity.
3-Phenylpropanoic acid: A precursor in the synthesis of this compound, sharing the phenyl group but lacking the lactone ring.
3-Phenyl-2-oxobutanoic acid: An oxidized form of this compound with distinct chemical properties.
Uniqueness
This compound is unique due to its lactone structure, which imparts specific reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis. Additionally, its potential biological activities set it apart from other similar compounds, making it a subject of interest in medicinal chemistry.
Propiedades
IUPAC Name |
3-phenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNDAKWOGAJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987908 | |
| Record name | 3-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-98-2 | |
| Record name | Dihydro-3-phenyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 4,5-dihydro-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyloxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)

![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)



![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)
